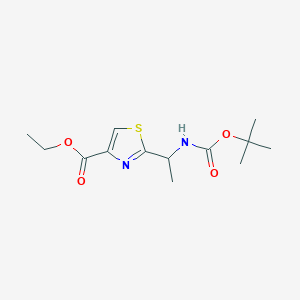![molecular formula C24H18IN B8685726 4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine CAS No. 167218-38-4](/img/structure/B8685726.png)
4'-Iodo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is an organic compound characterized by the presence of an iodine atom attached to a biphenyl structure, which is further connected to a diphenylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine typically involves the iodination of a biphenyl precursor followed by the introduction of the diphenylamine group. One common method includes the use of iodine and a suitable oxidizing agent to achieve the iodination of biphenyl. Subsequent reactions involve coupling the iodinated biphenyl with diphenylamine under conditions that may include the use of catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine may involve large-scale iodination processes followed by efficient coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.
化学反应分析
Types of Reactions
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups in place of the iodine atom.
科学研究应用
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: Used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine involves its interaction with specific molecular targets and pathways. The iodine atom and the biphenyl structure play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(4’-iodo-4-biphenylyl)sulfonyltryptophan
- N-(3,3’-dimethyl-4’-iodo-4-biphenylyl)acetanilide
- [(4’-iodo-4-biphenylyl)oxy]acetic acid
Uniqueness
N-(4’-iodo-4-biphenylyl)-N,N-diphenylamine is unique due to its specific structural features, including the presence of both the iodine atom and the diphenylamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
属性
CAS 编号 |
167218-38-4 |
|---|---|
分子式 |
C24H18IN |
分子量 |
447.3 g/mol |
IUPAC 名称 |
4-(4-iodophenyl)-N,N-diphenylaniline |
InChI |
InChI=1S/C24H18IN/c25-21-15-11-19(12-16-21)20-13-17-24(18-14-20)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H |
InChI 键 |
CQBYSEGKSOAUPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
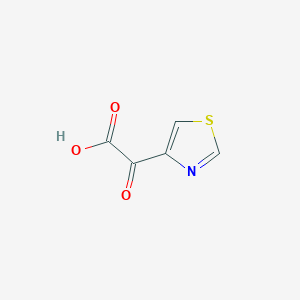
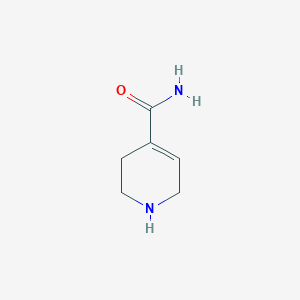
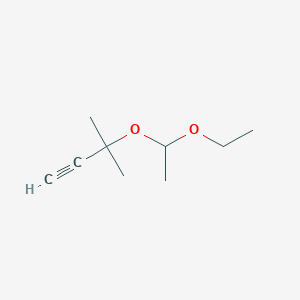
![Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine,1,6-dihydro-1-methyl-](/img/structure/B8685660.png)
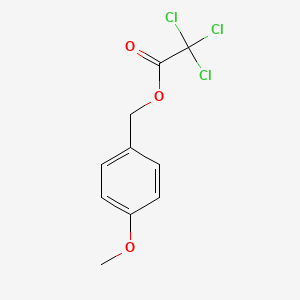
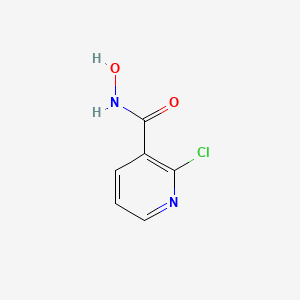
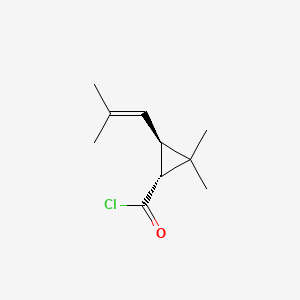
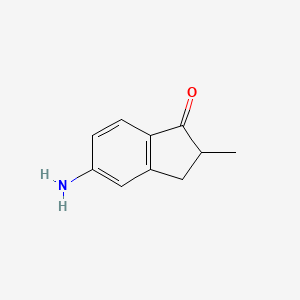
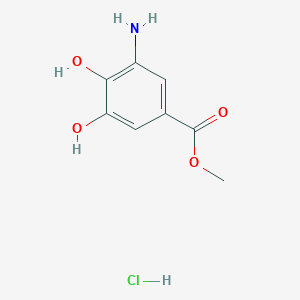
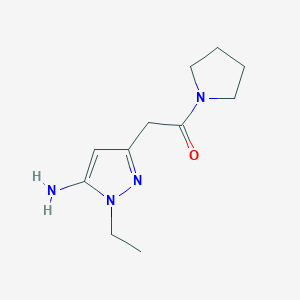
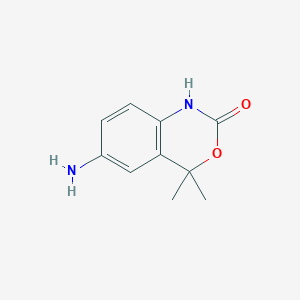
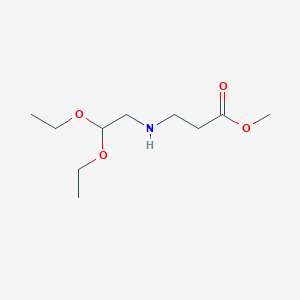
![3H-1,2,3-TRIAZOLO[4,5-D]PYRIMIDIN-5-AMINE,7-(PHENYLMETHOXY)-](/img/structure/B8685728.png)
